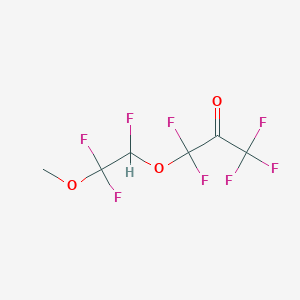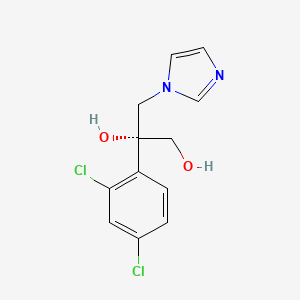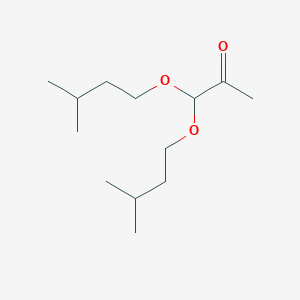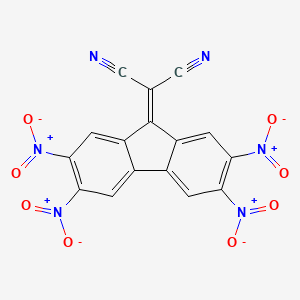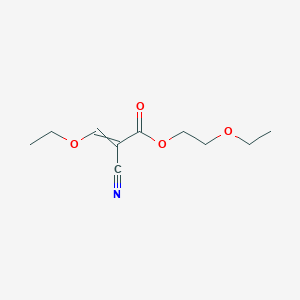
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate typically involves the esterification of 2-cyano-3-ethoxyacrylic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.
化学反応の分析
Types of Reactions
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products
Hydrolysis: Yields 2-cyano-3-ethoxyacrylic acid and 2-ethoxyethanol.
Nucleophilic Substitution: Produces various substituted acrylates depending on the nucleophile used.
Addition Reactions: Forms addition products with the nucleophile or electrophile added across the double bond.
科学的研究の応用
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive acrylate group
作用機序
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This can result in the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of an ethoxyethyl group.
Methyl 2-cyano-3-ethoxyacrylate: Similar structure but with a methyl group instead of an ethoxyethyl group.
2-Cyano-3-ethoxyacrylic acid: The corresponding carboxylic acid derivative.
Uniqueness
2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its combination of an acrylate ester and a cyano group, which imparts distinct reactivity and potential bioactivity. The presence of the ethoxyethyl group also influences its solubility and chemical properties, making it suitable for specific applications in organic synthesis and material science .
特性
CAS番号 |
89377-92-4 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC名 |
2-ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C10H15NO4/c1-3-13-5-6-15-10(12)9(7-11)8-14-4-2/h8H,3-6H2,1-2H3 |
InChIキー |
XFFBPAMFPNNNCT-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC(=O)C(=COCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
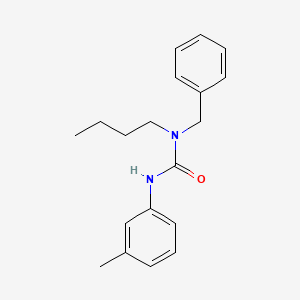
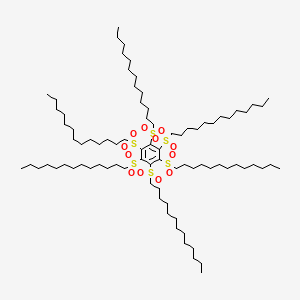
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
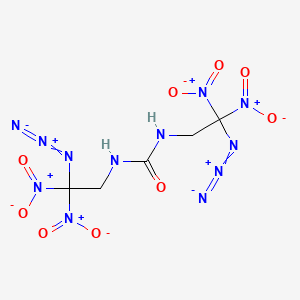
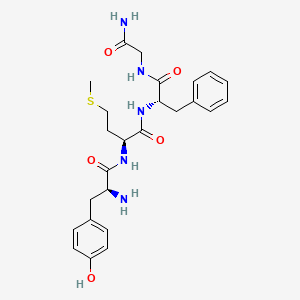
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
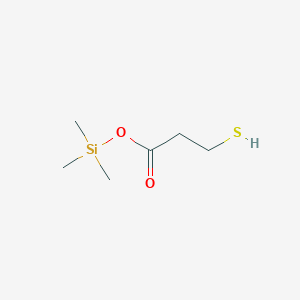
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
